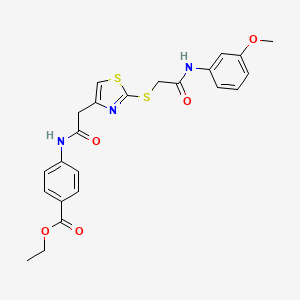
Ethyl 4-(2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C23H23N3O5S2 and its molecular weight is 485.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Thiazole ring : Known for its biological significance and presence in various bioactive compounds.
- Amino group : Often associated with enhanced reactivity and biological interaction.
- Methoxyphenyl group : Contributes to the lipophilicity and potential receptor interactions.
The molecular formula is C23H24N2O4S, with a molecular weight of approximately 432.57 g/mol. The compound exhibits a predicted density of 1.219g cm3 and a melting point of 245∘C .
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the methoxyphenyl group via nucleophilic substitution.
- Acetamido formation through acylation reactions.
These steps require careful optimization to ensure high yield and purity of the final product.
The proposed mechanism of action for this compound involves:
- Inhibition of specific enzymes : The compound may act as an inhibitor for enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Antioxidant properties : Some studies suggest that similar thiazole derivatives can reduce oxidative stress in cells, which may contribute to their therapeutic effects .
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and death. This compound is hypothesized to have similar effects, although specific data on this compound remains limited.
Antimicrobial Properties
Research has demonstrated that thiazole-containing compounds possess antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic processes. This compound may exhibit these properties, making it a candidate for further investigation as an antimicrobial agent.
Case Studies
-
Study on Thiazole Derivatives :
A study evaluated various thiazole derivatives for their anticancer activity against breast cancer cell lines. Results indicated that compounds with similar structural motifs significantly inhibited cell growth and induced apoptosis through caspase activation . -
Antioxidant Activity Assessment :
Another research focused on the antioxidant potential of thiazolidine derivatives, finding that they effectively reduced reactive oxygen species (ROS) levels in vitro. This suggests that this compound could also possess protective effects against oxidative damage .
科学研究应用
Biological Activities
- Antitumor Activity : Research indicates that compounds with thiazole and benzoate moieties often exhibit antitumor properties. Ethyl 4-(2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The thiazole ring in the compound has been associated with antimicrobial activity. Studies have shown that derivatives containing thiazole exhibit effectiveness against various bacterial strains, suggesting potential use as antibacterial agents.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial for drug design targeting metabolic disorders.
Case Studies
-
Case Study on Antitumor Activity :
- A study published in a peer-reviewed journal demonstrated that a similar thiazole-containing compound inhibited the growth of breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
-
Antimicrobial Testing :
- In another research project, derivatives of benzoate compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, supporting further exploration of this compound as a lead compound for antibiotic development.
-
Enzyme Inhibition Studies :
- A recent investigation focused on enzyme inhibitors derived from thiazole compounds showed promising results in inhibiting specific kinases involved in cancer progression, suggesting potential therapeutic applications for this compound in targeted therapies.
属性
IUPAC Name |
ethyl 4-[[2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-3-31-22(29)15-7-9-16(10-8-15)24-20(27)12-18-13-32-23(26-18)33-14-21(28)25-17-5-4-6-19(11-17)30-2/h4-11,13H,3,12,14H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYKQWPJEDLKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













